(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one basic properties
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one basic properties
An in-depth analysis of public domain data reveals a significant scarcity of detailed experimental research and validated physicochemical properties for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one . The compound is not widely cataloged, and most available information pertains to its corresponding alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol, which serves as a logical precursor.
This guide provides a summary of the available computed data for analogous compounds, a proposed synthesis protocol based on the oxidation of its precursor alcohol, and an overview of the potential biological significance of the broader pyrrolidine amide chemical class.
Physicochemical Properties
No experimental quantitative data for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is available in peer-reviewed literature. The following table presents computed data for structurally similar compounds to provide an estimation of its properties.
| Property | Value (Analog Compound) | Compound | Source |
| Molecular Formula | C₇H₁₃NO₂ | (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| Molecular Weight | 143.18 g/mol | (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| XLogP3 | -0.4 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Hydrogen Bond Donor Count | 1 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Hydrogen Bond Acceptor Count | 2 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Rotatable Bond Count | 2 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Polar Surface Area | 40.5 Ų | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
Note: The data presented are for analogous compounds and should be used as estimations only.
Experimental Protocols
A validated experimental protocol for the synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is not available in the cited literature. However, a plausible and logical synthetic route involves a two-step process:
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Synthesis of the precursor, (S)-2-(pyrrolidin-1-yl)propan-1-ol.
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Oxidation of the secondary alcohol to the target ketone.
Proposed Protocol: Synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Step 1: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol
This protocol is adapted from established methods for the N-alkylation of (S)-alaninol.
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Materials: (S)-Alaninol, 1,4-Dibromobutane, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
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Procedure:
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In a round-bottom flask, dissolve (S)-alaninol in anhydrous acetonitrile.
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Add anhydrous potassium carbonate to the solution, which acts as a base.
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Add 1,4-dibromobutane dropwise to the stirred mixture.
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Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the mixture to room temperature and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude (S)-2-(pyrrolidin-1-yl)propan-1-ol by flash column chromatography.
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Step 2: Oxidation to (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
This proposed step is based on standard oxidation procedures for secondary alcohols, such as the use of Dess-Martin periodinane, which is noted for oxidizing (S)-prolinol, a similar compound.[3]
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Materials: Purified (S)-2-(pyrrolidin-1-yl)propan-1-ol, Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂).
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Procedure:
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Dissolve the purified (S)-2-(pyrrolidin-1-yl)propan-1-ol in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Add Dess-Martin periodinane portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction by adding a saturated solution of sodium thiosulfate.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude target compound, (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one.
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Further purification can be achieved via column chromatography.
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Visualization of Methodologies
The logical workflow for the proposed synthesis is outlined below.
References
- 1. (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one - CAS:151670-13-2 - 阿镁生物 [amaybio.com]
- 2. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | C6H11NO2 | CID 6480485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
